molecular formula C9H16O2 B13318283 1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde

1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde

Cat. No.: B13318283
M. Wt: 156.22 g/mol
InChI Key: XULIBZVYXLIBCN-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde is an organic compound with a unique structure that includes a hydroxymethyl group and a carbaldehyde group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the hydroxymethylation of 3-methylcyclohexanone followed by oxidation to introduce the carbaldehyde group. The reaction typically uses formaldehyde as the hydroxymethylating agent and a suitable oxidizing agent such as pyridinium chlorochromate (PCC) for the oxidation step.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reactions, and advanced purification techniques like distillation and crystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: 1-(Carboxymethyl)-3-methylcyclohexane-1-carboxylic acid.

    Reduction: 1-(Hydroxymethyl)-3-methylcyclohexane-1-methanol.

    Substitution: 1-(Alkoxymethyl)-3-methylcyclohexane-1-carbaldehyde.

Scientific Research Applications

1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the carbaldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(Hydroxymethyl)-2-methylcyclohexane-1-carbaldehyde
  • 1-(Hydroxymethyl)-4-methylcyclohexane-1-carbaldehyde
  • 1-(Hydroxymethyl)-3-ethylcyclohexane-1-carbaldehyde

Comparison: 1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde is unique due to the specific positioning of the hydroxymethyl and carbaldehyde groups on the cyclohexane ring. This unique structure influences its reactivity and interaction with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-(hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C9H16O2/c1-8-3-2-4-9(5-8,6-10)7-11/h6,8,11H,2-5,7H2,1H3

InChI Key

XULIBZVYXLIBCN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CO)C=O

Origin of Product

United States

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